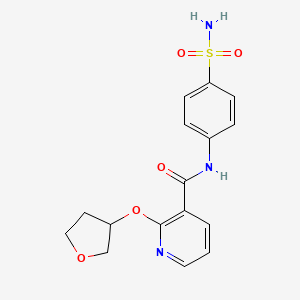
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as STF-31, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. STF-31 belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and diabetes.
Mecanismo De Acción
The mechanism of action of STF-31 involves the inhibition of the MYC protein, which is a transcription factor that plays a critical role in cell proliferation and differentiation. MYC is overexpressed in many types of cancer and is associated with poor prognosis. STF-31 selectively inhibits the activity of MYC by binding to a specific site on the protein, which prevents it from binding to DNA and activating target genes.
Biochemical and Physiological Effects:
STF-31 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and inhibition of glucose uptake. STF-31 has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
STF-31 has several advantages as a research tool, including its selectivity for MYC and its ability to inhibit MYC activity in vivo. However, STF-31 has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on STF-31, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential applications of STF-31 in the treatment of autoimmune diseases and neurodegenerative disorders. Finally, the development of new MYC inhibitors may provide a promising avenue for the treatment of cancer.
Métodos De Síntesis
The synthesis of STF-31 involves a series of chemical reactions, including the reaction of 4-aminobenzenesulfonamide with 2-bromo-3-hydroxypyridine, followed by the reaction of the resulting compound with tetrahydrofuran-3-carboxylic acid. The final product, STF-31, is obtained by the reaction of this intermediate compound with nicotinoyl chloride.
Aplicaciones Científicas De Investigación
STF-31 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, STF-31 has been shown to selectively inhibit the activity of the oncoprotein MYC, which is overexpressed in many types of cancer. STF-31 has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c17-25(21,22)13-5-3-11(4-6-13)19-15(20)14-2-1-8-18-16(14)24-12-7-9-23-10-12/h1-6,8,12H,7,9-10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHKVWLRSIOAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)
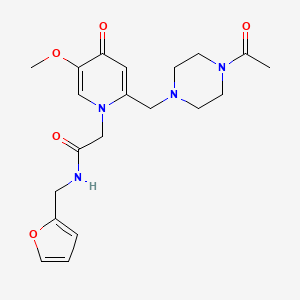
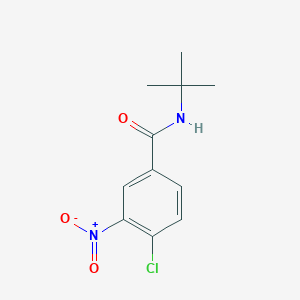


![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2825934.png)
![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)
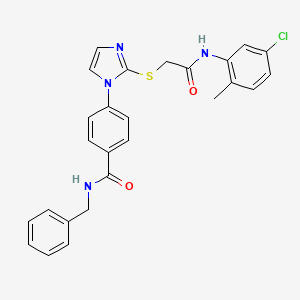
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)
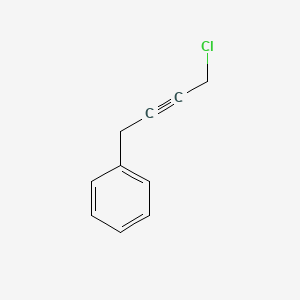
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)
![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)
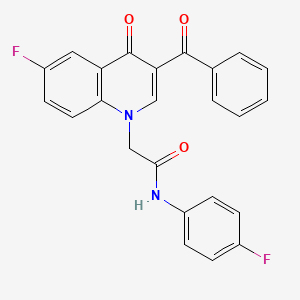
![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)